

A Comparative Guide to the Validation of Indirubin as a Reference Standard

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Compound of Interest					
Compound Name:	Indirubin (Standard)				
Cat. No.:	B1684374	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of indirubin as a reference standard against other common kinase inhibitors. It includes supporting experimental data and detailed methodologies to assist in the selection of the most appropriate reference standard for your research needs.

Introduction

Indirubin, a natural bis-indole alkaloid, is a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase- 3β (GSK- 3β). Its role in vital cellular processes makes it a valuable tool in cancer research and drug discovery. The accuracy and reliability of experimental data are contingent on the quality of the reference standards used. This guide outlines the critical validation parameters for indirubin and compares it with other widely used kinase inhibitor reference standards: staurosporine, kenpaullone, and alsterpaullone.

Physicochemical Properties and Purity

A primary reference standard must be a well-characterized compound of high purity. The following table summarizes the key physicochemical properties and typical purity levels of indirubin and its alternatives, as documented in commercially available certificates of analysis (CoA).



Parameter	Indirubin	Staurosporine	Kenpaullone	Alsterpaullone
CAS Number	479-41-4	62996-74-1	142273-20-9	237430-03-4
Molecular Formula	C16H10N2O2	C28H26N4O3	C16H11N3O	C16H11N3O3
Molecular Weight	262.26 g/mol	466.53 g/mol	261.28 g/mol	293.28 g/mol
Typical Purity (HPLC)	≥95.0% - 99.9% [1][2]	≥98.0% - 99.24% [3]	≥98%	≥95%
Appearance	Dark red to burgundy solid	Yellowish powder	Yellow solid	Light yellow to brown solid
Storage Conditions	-20°C, protect from light	2-8°C or -20°C	-20°C	-20°C

Experimental Protocols for Validation

The validation of a reference standard involves a series of rigorous analytical tests to confirm its identity, purity, and stability.

Identification

A. High-Performance Liquid Chromatography (HPLC)

- Purpose: To determine the retention time and confirm the identity of the compound against a known standard.
- Protocol:
 - Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm).
 - Mobile Phase: A gradient of methanol and water is commonly used. For example, an isocratic elution with methanol:water (75:25).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at 289 nm.



- Procedure: A solution of the indirubin standard is injected into the HPLC system, and the retention time is recorded.
- B. Mass Spectrometry (MS)
- Purpose: To confirm the molecular weight of the compound.
- Protocol:
 - Technique: Electrospray Ionization (ESI-MS).
 - Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) is determined. For indirubin, a peak at m/z = 263.04 [M+H]⁺ is expected.
- C. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Purpose: To elucidate the chemical structure and confirm the identity of the compound.
- Protocol:
 - Technique: ¹H NMR and ¹³C NMR.
 - Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
 - Procedure: The sample is dissolved in the deuterated solvent, and the NMR spectrum is acquired. The chemical shifts and coupling constants are compared to established data for indirubin.

Purity Assessment

A. HPLC Purity

- Purpose: To determine the percentage purity of the compound by measuring the area of the main peak relative to the total area of all peaks.
- Protocol: The same HPLC method as for identification is used. The purity is calculated as:
 - Purity (%) = (Area of main peak / Total area of all peaks) x 100



B. Residual Solvent Analysis

- Purpose: To quantify the amount of residual solvents from the synthesis process.
- Protocol:
 - Technique: Headspace Gas Chromatography (GC-HS).
 - Procedure: The sample is heated in a sealed vial to release volatile solvents, which are then analyzed by GC. The levels of residual solvents are quantified against known standards and must be below the limits specified by ICH Q3C guidelines.

C. Water Content

- Purpose: To determine the water content in the reference standard.
- Protocol:
 - Technique: Karl Fischer Titration.
 - Procedure: The sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically. The water content is calculated based on the amount of reagent consumed.

Stability

A. Forced Degradation Studies

- Purpose: To identify potential degradation products and establish the stability-indicating nature of the analytical methods.
- Protocol: The indirubin standard is subjected to stress conditions such as:
 - Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
 - Basic Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.
 - Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.



- Thermal Degradation: Dry heat at 105°C for 48 hours.
- Photostability: Exposure to UV light (254 nm) and visible light.
- The stressed samples are then analyzed by HPLC to separate and identify any degradation products.

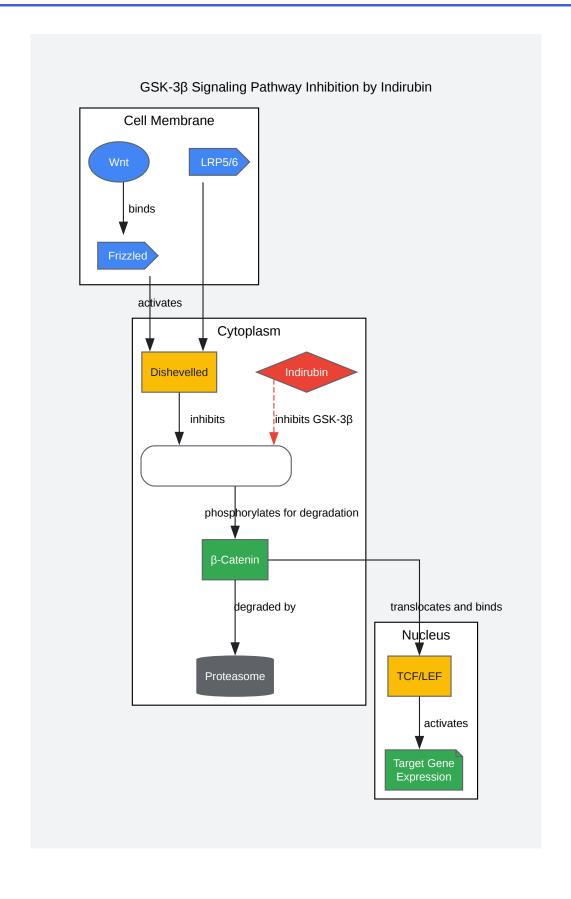
B. Long-Term Stability

- Purpose: To determine the shelf-life and appropriate storage conditions.
- Protocol: The reference standard is stored under recommended conditions (e.g., -20°C) and tested at regular intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months) for purity and degradation products.

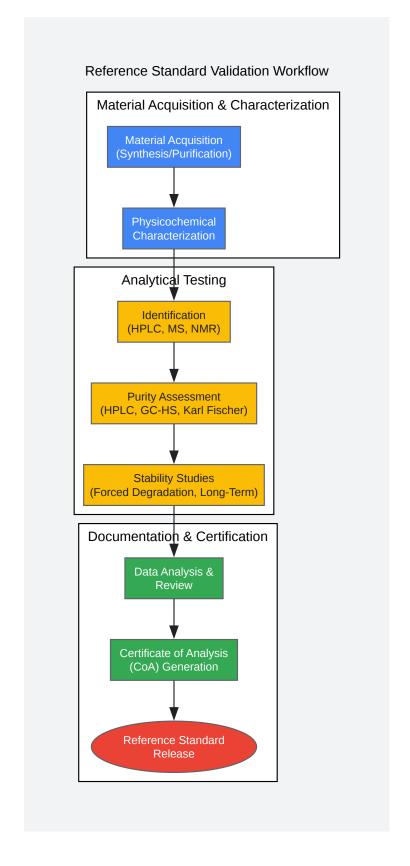
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway inhibited by indirubin and a typical workflow for the validation of a reference standard.









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References

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